![molecular formula C15H13NO2 B4887046 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4887046.png)
3-[(4-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one, also known as curcumin, is a natural compound found in the rhizome of the turmeric plant (Curcuma longa). Curcumin has been used for centuries in traditional medicine for its anti-inflammatory, antioxidant, and antimicrobial properties. In recent years, curcumin has gained attention in the scientific community for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular disease.
作用機序
The mechanism of action of 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one is complex and involves multiple pathways. Curcumin has been shown to modulate various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway, which are involved in inflammation, cell proliferation, and apoptosis. Curcumin has also been shown to have epigenetic effects, modulating the expression of genes involved in various cellular processes.
Biochemical and Physiological Effects:
Curcumin has been shown to have a wide range of biochemical and physiological effects. It has been shown to have antioxidant properties, which help to protect cells from oxidative damage. Curcumin has also been shown to have anti-inflammatory properties, which help to reduce inflammation in the body. Additionally, 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one has been shown to have antimicrobial properties, which make it a potential therapeutic agent for the treatment of infectious diseases.
実験室実験の利点と制限
Curcumin has several advantages for use in lab experiments. It is a natural compound that is readily available and relatively inexpensive. It has also been extensively studied, with a large body of literature available on its properties and potential therapeutic applications. However, 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one also has some limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to administer in vitro and in vivo. Additionally, 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one has low bioavailability, which can limit its effectiveness in some applications.
将来の方向性
There are several future directions for research on 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one. One area of interest is the development of 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one analogs with improved bioavailability and efficacy. Another area of interest is the use of 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanisms of action of 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one and its potential therapeutic applications in various diseases.
合成法
Curcumin can be synthesized through various methods, including extraction from turmeric, chemical synthesis, and biotransformation. The most common method of synthesis is through extraction from turmeric, which involves the use of solvents to extract 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one from the rhizome. Chemical synthesis involves the use of various chemical reactions to synthesize 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one, while biotransformation involves the use of microorganisms to convert other compounds into 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one.
科学的研究の応用
Curcumin has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties, which make it a promising candidate for the treatment of inflammatory and infectious diseases. Curcumin has also been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth and spread of cancer cells in vitro and in vivo. Additionally, 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one has been shown to have neuroprotective properties, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease.
特性
IUPAC Name |
(E)-3-(4-hydroxyanilino)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c17-14-8-6-13(7-9-14)16-11-10-15(18)12-4-2-1-3-5-12/h1-11,16-17H/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSALFVRFYUVRCX-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CNC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-hydroxyanilino)-1-phenylprop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


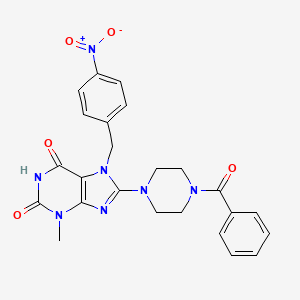
![6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-2-methyl-N-phenyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4886980.png)
![2,4-dichloro-N-[3-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4886982.png)
![5-[(5-bromo-2-thienyl)methylene]-1-(4-fluorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4886991.png)
![ethyl 6-amino-4-(2-bromo-4-methoxyphenyl)-5-cyano-2-{[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl}-4H-pyran-3-carboxylate](/img/structure/B4886996.png)
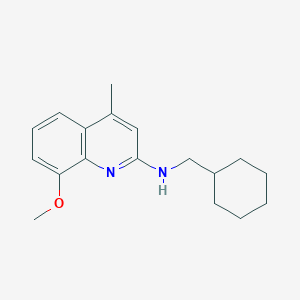
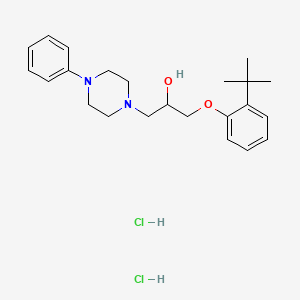
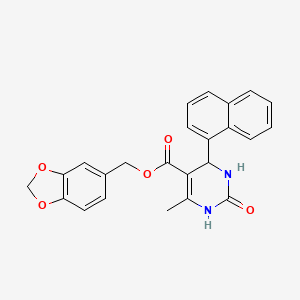
![2-fluoro-N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4887050.png)
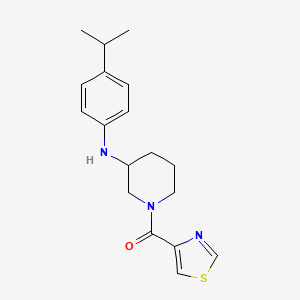
![2-{[4-(4-nitrophenyl)-1-piperazinyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B4887061.png)
![4-({4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B4887066.png)
![2-[(3-bromobenzyl)thio]-N-cyclopropylacetamide](/img/structure/B4887069.png)